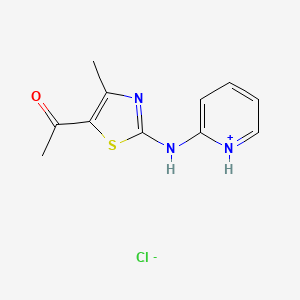

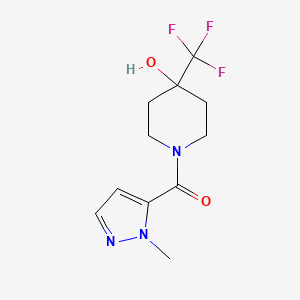

![molecular formula C15H17N5 B2707042 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline CAS No. 258351-08-5](/img/structure/B2707042.png)

2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic approaches have been explored to prepare this compound. One notable method involves the tandem C–N coupling/Boulton–Katritzky rearrangement process. In this approach, 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines react with 2-pyridyl trifluoromethanesulfonate, leading to the formation of [1,2,4]triazolo[1,5-a]pyridine derivatives. This method offers readily available starting materials and could be extended to the synthesis of leishmania CRK3 inhibitors .

Another efficient synthesis route involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, resulting in the formation of 2-thio[1,2,4]triazolo[1,5-c]quinazoline. The reaction proceeds via an in situ Dimroth-like rearrangement of the expected [4,3-c] system .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including reactions with aromatic aldehydes, active methylene compounds, and acetic anhydride. For example, El‐Hiti (1997) described the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, a related compound, indicating diverse synthetic pathways for these molecules (El‐Hiti, 1997).

Chemical Transformations : The inherent lactam moiety in related triazoloquinazolines allows for various chemical transformations, leading to a range of derivatives with potential applications in different fields. Al-Salahi and Geffken (2011) demonstrated this by synthesizing novel derivatives from 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (Al-Salahi & Geffken, 2011).

Biological and Pharmacological Activities

Antibacterial Properties : Zeydi, Montazeri, and Fouladi (2017) explored the antibacterial potential of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives, demonstrating their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Zeydi et al., 2017).

Antimicrobial Activity : Al-Salahi et al. (2013) investigated the antimicrobial activity of methylsulfanyl-triazoloquinazoline derivatives, showing effectiveness against Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi et al., 2013).

Receptor Binding : Mustazza et al. (2006) synthesized spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] and evaluated them as ligands for the nociceptin receptor, showing partial agonistic activity in some compounds (Mustazza et al., 2006).

Adenosine Receptor Antagonism : Burbiel et al. (2016) found that 2-Amino[1,2,4]triazolo[1,5-c]quinazolines were potent antagonists of the adenosine receptor, highlighting their potential in developing selective receptor antagonists (Burbiel et al., 2016).

Antiproliferative Activity in Cancer Research : Yuan et al. (2021) synthesized indole-containing biaryl derivatives, including a compound based on the triazoloquinazoline structure, showing significant antiproliferative activity against cancer cell lines (Yuan et al., 2021).

Mecanismo De Acción

The exact mechanism of action for 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline depends on its specific biological target. For instance, in the context of antimalarial activity, it may inhibit enzymes involved in the Plasmodium spp. life cycle, such as dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS). Docking studies suggest that the (S) stereoisomer of these compounds exhibits stable binding with the active site of the enzyme, making it a potential candidate for further evaluation .

Propiedades

IUPAC Name |

2-methyl-5-piperidin-1-yl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5/c1-11-16-14-12-7-3-4-8-13(12)17-15(20(14)18-11)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTOWCQUMKUWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC=CC=C3N=C2N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2706960.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)

![3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2706971.png)

![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)

![5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2706974.png)

![N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2706976.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2706983.png)